Methyl 6-methyl-4-(p-tolyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methyl-4-(p-tolyl)picolinate is an organic compound with the molecular formula C15H15NO2 It is a derivative of picolinic acid, characterized by the presence of a methyl group at the 6-position and a p-tolyl group at the 4-position of the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methyl-4-(p-tolyl)picolinate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a boronic acid derivative with a halogenated picolinic acid ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include careful selection of reagents, catalysts, and reaction conditions to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-(p-tolyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 6-methyl-4-(p-tolyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-(p-tolyl)picolinate involves its interaction with specific molecular targets and pathways. For example, in herbicidal applications, it may act as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal plant growth processes . Molecular docking studies have shown that similar compounds can bind to auxin-signaling proteins, leading to the inhibition of plant growth .
Comparison with Similar Compounds
Methyl 6-methyl-4-(p-tolyl)picolinate can be compared with other picolinic acid derivatives, such as:
Halauxifen-methyl: A synthetic auxin herbicide with a similar structural framework.
Florpyrauxifen-benzyl: Another herbicide with a picolinic acid core, known for its high herbicidal activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 6-methyl-4-(4-methylphenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-10-4-6-12(7-5-10)13-8-11(2)16-14(9-13)15(17)18-3/h4-9H,1-3H3 |
InChI Key |
YIABKEQDXAIBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.